molecular formula C10H6N4O B14394960 pyrimido[4,5-c]cinnolin-1(2H)-one CAS No. 87954-02-7

pyrimido[4,5-c]cinnolin-1(2H)-one

Cat. No.: B14394960
CAS No.: 87954-02-7
M. Wt: 198.18 g/mol
InChI Key: FNPONNZOTXPNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimido[4,5-c]cinnolin-1(2H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound belongs to the class of fused pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4,5-c]cinnolin-1(2H)-one typically involves the condensation of 4-aminocinnoline-3-carboxamide with triethyl orthoformate and acetic anhydride . This reaction yields the corresponding pyrimido[5,4-c]cinnolin-3H-4-ones. Another method involves the reaction of 4-aminocinnoline-3-carboxamide with araldehydes to produce 2-arylpyrimidocinnolines .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4,5-c]cinnolin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) for oxidative synthesis , reducing agents for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic anhydride .

Major Products Formed

The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism by which pyrimido[4,5-c]cinnolin-1(2H)-one exerts its effects is primarily through its ability to intercalate with DNA. This intercalation can disrupt the normal function of DNA, leading to cytotoxic effects in cancer cells . The compound’s structure allows it to fit between the base pairs of DNA, interfering with replication and transcription processes.

Comparison with Similar Compounds

Pyrimido[4,5-c]cinnolin-1(2H)-one can be compared with other similar compounds, such as pyrimido[5,4-c]quinoline and pyrimido[5,4-c]cinnoline derivatives . These compounds share a similar fused pyrimidine structure but differ in their specific substituents and biological activities. This compound is unique due to its specific intercalating properties and potential cytotoxic effects .

List of Similar Compounds

Properties

CAS No.

87954-02-7

Molecular Formula

C10H6N4O

Molecular Weight

198.18 g/mol

IUPAC Name

2H-pyrimido[4,5-c]cinnolin-1-one

InChI

InChI=1S/C10H6N4O/c15-10-8-6-3-1-2-4-7(6)13-14-9(8)11-5-12-10/h1-5H,(H,11,12,14,15)

InChI Key

FNPONNZOTXPNPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N=CNC3=O)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.